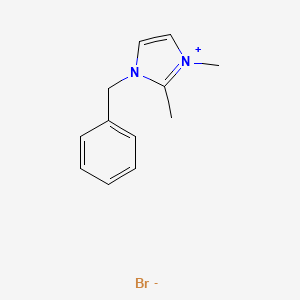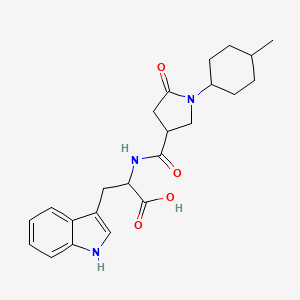![molecular formula C14H14N4OS B12499452 6-(4-Phenylbutan-2-YL)-[1,2,3]thiadiazolo[5,4-D]pyrimidin-7-one](/img/structure/B12499452.png)
6-(4-Phenylbutan-2-YL)-[1,2,3]thiadiazolo[5,4-D]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Phenylbutan-2-YL)-[1,2,3]thiadiazolo[5,4-D]pyrimidin-7-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as chemistry, biology, and medicine. This compound is part of the thiadiazolo-pyrimidine family, which is known for its diverse biological activities and potential as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Phenylbutan-2-YL)-[1,2,3]thiadiazolo[5,4-D]pyrimidin-7-one typically involves the formation of the thiadiazole ring followed by the construction of the pyrimidine ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazonoyl halides with suitable substrates can yield the desired thiadiazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-(4-Phenylbutan-2-YL)-[1,2,3]thiadiazolo[5,4-D]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the thiadiazole or pyrimidine rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole or pyrimidine rings .
Scientific Research Applications
6-(4-Phenylbutan-2-YL)-[1,2,3]thiadiazolo[5,4-D]pyrimidin-7-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities, such as antimicrobial and anticancer properties, are of significant interest.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific biological pathways.
Industry: It can be used in the development of materials with specific properties, such as dyes and polymers
Mechanism of Action
The mechanism of action of 6-(4-Phenylbutan-2-YL)-[1,2,3]thiadiazolo[5,4-D]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazolo-pyrimidine derivatives, such as:
- [1,2,5]Thiadiazolo[3,4-d]pyridazine
- Thiazolo[4,5-d]pyrimidin-7-ones
Uniqueness
What sets 6-(4-Phenylbutan-2-YL)-[1,2,3]thiadiazolo[5,4-D]pyrimidin-7-one apart is its unique substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C14H14N4OS |
|---|---|
Molecular Weight |
286.35 g/mol |
IUPAC Name |
6-(4-phenylbutan-2-yl)thiadiazolo[5,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C14H14N4OS/c1-10(7-8-11-5-3-2-4-6-11)18-9-15-13-12(14(18)19)16-17-20-13/h2-6,9-10H,7-8H2,1H3 |
InChI Key |
AIHBSIXQWIJYLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N2C=NC3=C(C2=O)N=NS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-Methoxy-3-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enoic acid](/img/structure/B12499387.png)

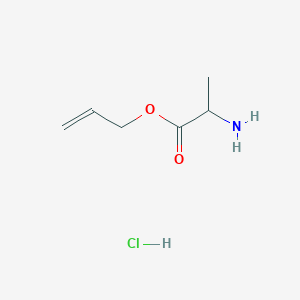
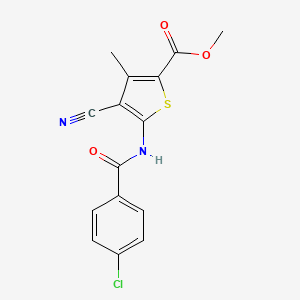
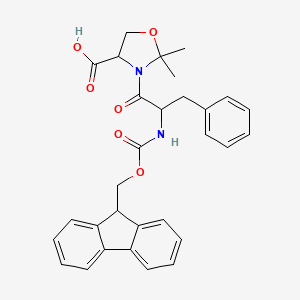
![Methyl 5-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499424.png)
![Methyl 3-({[3-(benzyloxy)phenyl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12499426.png)
![2-[5-(4-Chlorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole](/img/structure/B12499428.png)
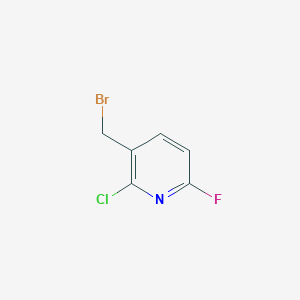
![2,4-Bis[(3,4-dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12499433.png)
![4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12499435.png)
![Ethyl 3-{[(4-bromophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12499436.png)
